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Compound of Interest

Compound Name: Centaurein

Cat. No.: B1235216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Centaurein
(5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one), a flavonoid

glycoside found in various plants of the Centaurea genus. This document compiles available

Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) data, outlines detailed experimental

protocols for spectroscopic analysis, and presents a generalized workflow for its isolation and

characterization.

Introduction to Centaurein
Centaurein, a flavone, is a natural product that has been identified in several plant species,

including those of the Asteraceae family.[1] As a flavonoid glycoside, its structure consists of a

flavone aglycone (jaceosidin) linked to a β-D-glucopyranosyl moiety. The IUPAC name for

Centaurein is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, and its

molecular formula is C₂₄H₂₆O₁₃.[2] The presence of multiple hydroxyl and methoxy groups on

its aromatic rings contributes to its potential biological activities, making its accurate

identification and characterization crucial for research in phytochemistry and drug discovery.

Mass Spectrometry (MS) Data
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Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of Centaurein, aiding in its structural elucidation and identification in complex mixtures.

The data presented below corresponds to Liquid Chromatography-Mass Spectrometry (LC-MS)

analysis in negative ion mode.

Table 1: LC-MS/MS Data for Centaurein ([M-H]⁻)

Property Value Source

Precursor Ion (m/z) 521.13 [2]

Molecular Formula C₂₄H₂₆O₁₃ [2]

Molecular Weight 522.5 g/mol [2]

Ionization Mode Electrospray (ESI), Negative [2]

Key Fragment Ions (m/z) 343.044312 (100.00%) [2]

521.126099 (83.68%) [2]

506.108093 (82.17%) [2]

300.027832 (24.66%) [2]

| | 328.008026 (17.05%) |[2] |

Sample Preparation: An isolated and purified sample of Centaurein is dissolved in a suitable

solvent, typically methanol or a methanol-water mixture, to a final concentration of

approximately 1-10 µg/mL. The solution is filtered through a 0.22 µm syringe filter before

injection.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) instrument (e.g., Bruker Maxis II HD Q-TOF), coupled with a liquid chromatography

system (e.g., UHPLC) is used for analysis.[2]

Chromatographic Conditions:

Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).
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Mobile Phase: A gradient elution is typically employed, using (A) water with 0.1% formic acid

and (B) acetonitrile or methanol with 0.1% formic acid.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ion Source: Electrospray Ionization (ESI).

Polarity: Negative ion mode is often used for flavonoids to generate the [M-H]⁻ ion.

Scan Range: m/z 100-1000 for full scan mode.

MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced

dissociation (CID) on the precursor ion (m/z 521.13) to generate fragment ions for structural

confirmation.

UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is characteristic of the flavonoid chromophore system. Flavones typically exhibit two major

absorption bands: Band I (300-400 nm), corresponding to the B-ring cinnamoyl system, and

Band II (240-280 nm), related to the A-ring benzoyl system.

Table 2: UV-Vis Absorption Data for a Representative Flavonoid in Methanol

Band
Absorption
Maximum (λmax)

Corresponding
Chromophore

Source

Band I ~350 nm
B-ring (cinnamoyl
system)

[3]

Band II ~267 nm
A-ring (benzoyl

system)
[3]
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Note: These values are for a closely related kaempferol derivative, as specific data for

Centaurein was not available in the searched literature. They are representative of this class of

flavonoids.[3]

Sample Preparation: A pure sample of Centaurein is dissolved in a UV-grade solvent, most

commonly methanol, to prepare a dilute stock solution. The concentration is adjusted to ensure

the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement Procedure:

The spectrophotometer is calibrated using a cuvette containing the pure solvent (methanol)

as a blank.

The sample solution is placed in a quartz cuvette.

The absorption spectrum is recorded over a wavelength range of 200-600 nm.

The wavelengths of maximum absorbance (λmax) for Band I and Band II are identified from

the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules, providing detailed information about the carbon-hydrogen framework. While

it is known that ¹H NMR and ¹³C NMR are used to characterize Centaurein, a complete,

assigned data table was not available in the reviewed literature. The general protocol for such

an analysis is provided below.

Sample Preparation: Approximately 5-10 mg of pure Centaurein is dissolved in 0.5-0.7 mL of a

deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire

the spectra.

Data Acquisition: A suite of NMR experiments is performed to fully assign the structure:

¹H NMR: Provides information on the chemical environment, multiplicity (splitting), and

integration (number of protons).

¹³C NMR: Shows the number and type of carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for connecting different fragments of

the molecule.

Visualization of Experimental Workflow
A specific signaling pathway for Centaurein is not well-documented. Therefore, a diagram

illustrating the general workflow for the isolation and spectroscopic analysis of Centaurein from

a plant source provides a more practical visualization for researchers.
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Caption: Workflow for Isolation and Spectroscopic Characterization of Centaurein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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